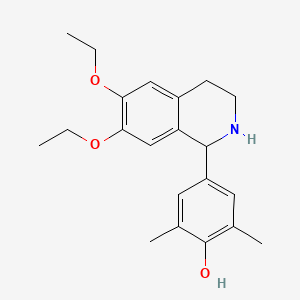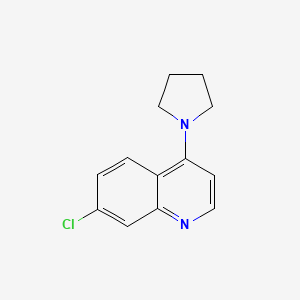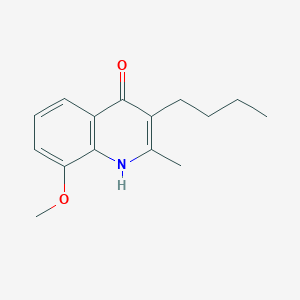![molecular formula C17H23N3OS2 B10796266 N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV020700 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential anti-malarial activity. This compound has shown promising results in inhibiting the growth of the protozoan parasite Tritrichomonas foetus, which causes early embryonic death in cattle .
Preparation Methods
The preparation of MMV020700 involves synthetic routes that are typically used in medicinal chemistry. The exact synthetic route and reaction conditions for MMV020700 are not publicly detailed, but it generally involves the use of high-throughput screening methods to identify active compounds from a chemical library . Industrial production methods would likely involve scaling up these synthetic routes under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
MMV020700 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific functional groups present in MMV020700 and the conditions used .
Scientific Research Applications
MMV020700 has several scientific research applications:
Chemistry: It is used as a reference compound in high-throughput screening assays to identify potential anti-malarial drugs.
Biology: It is studied for its effects on protozoan parasites, particularly Tritrichomonas foetus.
Mechanism of Action
The mechanism of action of MMV020700 involves inhibiting the growth of protozoan parasites by interfering with their metabolic processes. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to disrupt key enzymes and proteins essential for the survival and replication of the parasites .
Comparison with Similar Compounds
MMV020700 can be compared with other compounds in the MMV Malaria Box that have shown activity against protozoan parasites. Similar compounds include:
MMV665941: Another compound from the MMV Malaria Box with anti-malarial activity.
MMV688271: A compound with similar structural features and biological activity.
What sets MMV020700 apart is its specific activity against Tritrichomonas foetus, making it a unique candidate for developing veterinary pharmaceuticals .
Properties
Molecular Formula |
C17H23N3OS2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H23N3OS2/c1-10-7-13(17(4,5)6)8-11(2)14(10)9-22-16-20-19-15(23-16)18-12(3)21/h7-8H,9H2,1-6H3,(H,18,19,21) |
InChI Key |
VOKMGBFTXWFEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CSC2=NN=C(S2)NC(=O)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)
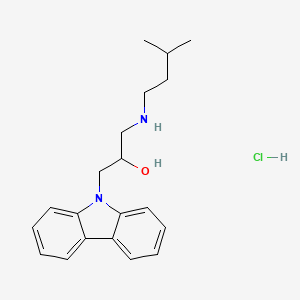
![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)
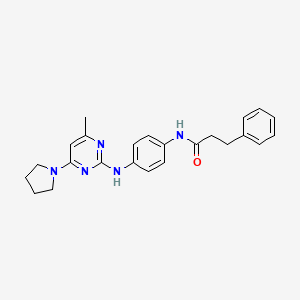
![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)
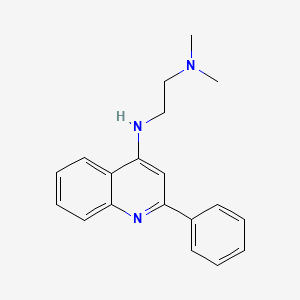
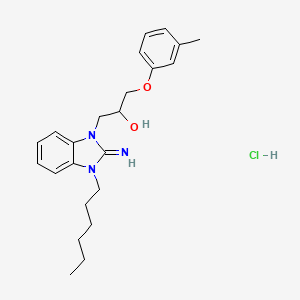
![1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)
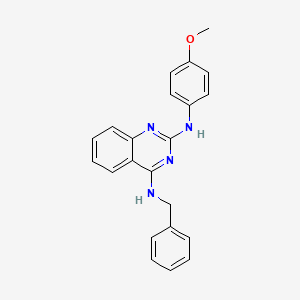
![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
